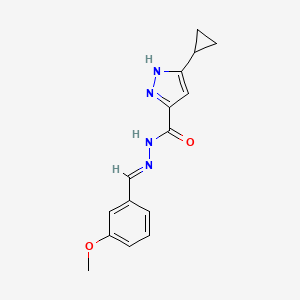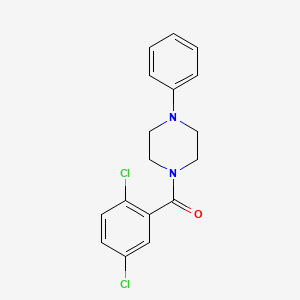![molecular formula C14H13ClN2O4S B5522100 methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5522100.png)
methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate” is a chemical compound with the linear formula C18H18ClNO4S . It has a molecular weight of 379.865 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate” is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains a chlorophenoxy group and an acetyl group .科学的研究の応用
Agriculture: Pesticide Development
Thiazole derivatives, including the compound , are often explored for their potential as pesticides . The structural properties of thiazoles allow them to interact with various biological targets in pests, potentially leading to the development of new, more effective pesticides. Research in this area focuses on synthesizing and testing various thiazole compounds for their pesticidal activity, with the aim of finding compounds that are safe for crops but lethal to pests.
Medicine: Antimicrobial and Antifungal Agents
In the medical field, thiazole compounds have been identified as promising antimicrobial and antifungal agents . The compound’s ability to inhibit the growth of bacteria and fungi makes it a candidate for the development of new medications to treat infections, especially those resistant to current treatments. Ongoing research is directed at optimizing the efficacy and safety profile of these compounds for potential clinical use.
Environmental Science: Pollution Remediation
The compound’s potential for environmental remediation has been explored, particularly in the adsorption and removal of pollutants from water sources . Studies have investigated the use of thiazole-based metal-organic frameworks as adsorbents for fast and efficient removal of contaminants, highlighting the compound’s role in addressing environmental pollution.
Industrial Processes: Chemical Synthesis
Thiazole derivatives are valuable in industrial chemical processes due to their reactivity and stability . They are used as intermediates in the synthesis of various chemicals, including dyes, pigments, and pharmaceuticals. The compound’s versatility makes it an important player in the design and development of new industrial synthesis pathways.
Biochemistry: Enzyme Inhibition
In biochemistry, thiazole derivatives are studied for their ability to inhibit specific enzymes . This property is crucial for understanding biochemical pathways and for the development of drugs that target these enzymes. Research in this area aims to elucidate the mechanisms by which these compounds interact with enzymes and how they can be used to regulate biological processes.
Pharmaceutical Research: Drug Design
The structural complexity of thiazole compounds makes them attractive scaffolds in drug design . Their incorporation into new drug molecules can enhance pharmacological properties such as potency, selectivity, and bioavailability. Pharmaceutical research continues to explore the compound’s potential in creating novel therapeutics for a range of diseases.
作用機序
Target of Action
The primary targets of “methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate” are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including anti-inflammatory and analgesic activity .
Biochemical Pathways
Thiazole derivatives have been shown to interact with various biochemical pathways, resulting in a range of therapeutic effects
Result of Action
Some thiazole derivatives have been found to exhibit anti-inflammatory and analgesic activities
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-8-12(13(19)20-2)22-14(16-8)17-11(18)7-21-10-5-3-9(15)4-6-10/h3-6H,7H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJFMITZIVLBSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COC2=CC=C(C=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5522026.png)

![ethyl 2-[(3,4-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5522043.png)
![methyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5522052.png)
![3-[(dimethylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5522065.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5522068.png)
![5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5522077.png)
![{5-[2-(dimethylamino)-1,3-thiazol-5-yl]-4-phenyl-1H-imidazol-1-yl}acetic acid](/img/structure/B5522085.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide hydrochloride](/img/structure/B5522090.png)

![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one](/img/structure/B5522106.png)
